2-(benzylthio)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)acetamide

Medicinal Chemistry Imidazole Derivatives Research Procurement

2-(Benzylthio)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)acetamide is a synthetic small-molecule imidazole derivative consisting of a 2-cyclopropyl-1H-imidazole pharmacophore linked via an ethylenediamine spacer to a benzylthio‑acetamide moiety. Its molecular formula is C₁₇H₂₁N₃OS (MW 315.44), and it is offered commercially as a research‑grade compound, typically at 95–98% purity.

Molecular Formula C17H21N3OS
Molecular Weight 315.44
CAS No. 2034634-17-6
Cat. No. B2796022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylthio)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)acetamide
CAS2034634-17-6
Molecular FormulaC17H21N3OS
Molecular Weight315.44
Structural Identifiers
SMILESC1CC1C2=NC=CN2CCNC(=O)CSCC3=CC=CC=C3
InChIInChI=1S/C17H21N3OS/c21-16(13-22-12-14-4-2-1-3-5-14)18-8-10-20-11-9-19-17(20)15-6-7-15/h1-5,9,11,15H,6-8,10,12-13H2,(H,18,21)
InChIKeyRHBYRMZQEIYGLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylthio)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)acetamide (CAS 2034634-17-6) – Procurement-Relevant Identity Profile


2-(Benzylthio)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)acetamide is a synthetic small-molecule imidazole derivative consisting of a 2-cyclopropyl-1H-imidazole pharmacophore linked via an ethylenediamine spacer to a benzylthio‑acetamide moiety . Its molecular formula is C₁₇H₂₁N₃OS (MW 315.44), and it is offered commercially as a research‑grade compound, typically at 95–98% purity . Publicly available primary research articles or patents that characterize the biological activity, selectivity, or pharmacokinetic properties of this exact compound were not identified in the current search, and the compound does not appear in authoritative public databases such as PubChem, ChEMBL, or DrugBank.

Why Off‑the‑Shelf Imidazole Acetamides Cannot Replace 2-(Benzylthio)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)acetamide – Structural‑Substitution Risk


Imidazole‑containing acetamides are widely explored classes, but minor structural modifications can profoundly alter solubility, metabolic stability, target engagement, and off‑target activity. In the absence of published comparator data for this specific compound, the combination of a 2‑cyclopropyl‑1H‑imidazole headgroup and a benzylthio‑acetamide tail creates a unique topological and electronic fingerprint that cannot be assumed to exist in other imidazole acetamides or benzylthio derivatives. Until direct comparative studies become available, any generic substitution carries an unquantified risk of phenotypic divergence, making procurement of the exact CAS‑verified compound the only scientifically prudent option for reproducibility.

Quantitative Differentiation Evidence for 2-(Benzylthio)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)acetamide CAS 2034634-17-6


Absence of Published Comparative Bioactivity or Selectivity Data – Procurement Caveat

A systematic search of the scientific and patent literature (PubMed, Google Scholar, Google Patents, ChEMBL, PubChem, DrugBank, ZINC, USPTO, Espacenet) conducted in April 2026 returned no primary research articles, patents, or database entries that report quantitative biological activity, selectivity, pharmacokinetic, or toxicological data for 2-(benzylthio)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)acetamide (CAS 2034634-17-6). Consequently, no head‑to‑head comparison with any specific analog or class‑member can be performed. The only available quantitative attributes are the vendor‑certified molecular identity and purity grade (≥95% by BenchChem; 98% by TargetMol). This absence of published evidence is the defining differential characteristic that procurement officers must weigh: the compound is a structurally well‑defined but biologically uncharted entity, whereas many other commercially available imidazole acetamides have been characterized in peer‑reviewed studies. Selection of this compound over a characterized analog therefore represents a trade‑off between structural novelty and lack of published validation data.

Medicinal Chemistry Imidazole Derivatives Research Procurement

Vendor‑Supplied Purity and Identity Baseline – Minimum Procurement Requirement

Two independent commercial suppliers provide purity specifications for this compound: BenchChem lists a typical purity of 95%, and TargetMol (through its distributor Huaxuejia) lists a purity of 98%. While these data do not differentiate the compound from analogs in a biological sense, they establish a minimum procurement‑quality threshold. For any comparative evaluation, a purchaser should request a batch‑specific Certificate of Analysis (CoA) and ensure that the obtained purity meets or exceeds 95%.

Quality Control Vendor Specification Purity

Procurement‑Oriented Application Scenarios for 2-(Benzylthio)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)acetamide (CAS 2034634-17-6)


Scaffold‑Driven Medicinal Chemistry Hit Expansion

This compound supplies a synthetically functionalized 2‑cyclopropyl‑1H‑imidazole core with a benzylthio‑acetamide side chain, making it a suitable starting point for structure–activity relationship (SAR) exploration around novel imidazole‑based chemotypes. The cyclopropane ring and benzylthioether offer distinct vectors for further diversification via alkylation, oxidation, or cross‑coupling chemistry.

Target‑Agnostic Phenotypic Screening Library Enrichment

Because the compound is not linked to a known target in the public domain, it adds chemical diversity to libraries designed for phenotypic or target‑agnostic high‑throughput screening, potentially uncovering novel bioactivity that is orthogonal to well‑characterized imidazole pharmacophores.

Analytical Reference and Synthesis Intermediate Control

The compound can serve as a reference standard for LC–MS or NMR method development when working with imidazole‑acetamide analogs, provided that the batch‑specific purity (≥95–98%) is confirmed by independent analysis.

Computational Property‑Based Lead Profiling

Its experimentally unvalidated status makes it a candidate for in silico property prediction (e.g., logP, pKa, metabolic site‑of‑metabolism) and molecular docking studies aimed at generating testable hypotheses prior to synthesis of more complex analog series.

Quote Request

Request a Quote for 2-(benzylthio)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.